molecular formula C17H20N6O2 B2593674 8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326857-30-0

8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Katalognummer B2593674
CAS-Nummer: 1326857-30-0
Molekulargewicht: 340.387
InChI-Schlüssel: AKTYUXMSDBDBDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The triazolopyrazine derivatives have been studied for their potential anticancer properties. The core structure allows for interactions with various biological targets, which can be exploited in the design of new anticancer drugs. The ability to form hydrogen bonds and other non-covalent interactions with enzymes or receptors involved in cancer cell proliferation makes these compounds promising candidates for further research and drug development .

Antimicrobial Activity

Research has indicated that triazolopyrazine derivatives exhibit significant antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good efficacy. This suggests their potential use as novel antibacterial agents, especially in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Applications

The structural features of triazolopyrazine derivatives contribute to their analgesic and anti-inflammatory activities. By modulating the inflammatory pathways and interacting with pain receptors, these compounds could serve as the basis for developing new pain management therapies .

Antioxidant Properties

The antioxidant capacity of triazolopyrazine derivatives stems from their chemical structure, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues, which is a contributing factor in various chronic diseases .

Antiviral Applications

Triazolopyrazine derivatives have shown promise in antiviral research. Their ability to inhibit viral replication by targeting specific viral enzymes or proteins makes them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibitory activity is crucial for the treatment of conditions like glaucoma, Alzheimer’s disease, and certain types of cancer .

Aromatase Inhibition

Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers. Triazolopyrazine derivatives have been explored for their aromatase inhibitory activity, which could lead to the development of new therapies for breast cancer .

Antitubercular Agents

Given the global health challenge posed by tuberculosis, there is a continuous search for new antitubercular agents. The triazolopyrazine derivatives’ potential to act against Mycobacterium tuberculosis makes them interesting subjects for further research in this area .

Each of these applications demonstrates the versatility and potential of “8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives in scientific research and drug development. The compound’s diverse pharmacological activities make it a valuable scaffold for designing multifunctional drugs to address various health conditions. Further studies, including in silico pharmacokinetic and molecular modeling, are necessary to optimize these compounds for clinical use .

Wirkmechanismus

While the exact mechanism of action is not specified, it is inferred that triazolo-pyrazine derivatives might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Eigenschaften

IUPAC Name

8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTYUXMSDBDBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.